Dichloro(2-methyl-2-phenylpropyl)phenylstannane is an organotin compound characterized by its molecular formula and a molecular weight of approximately 399.9 g/mol. This compound features a tin atom bonded to two chlorine atoms, a 2-methyl-2-phenylpropyl group, and a phenyl group, making it notable for its diverse applications in various scientific fields, including chemistry and biology . Organotin compounds are generally recognized for their utility in agriculture, materials science, and medicinal chemistry.
Dichloro(2-methyl-2-phenylpropyl)phenylstannane is classified under organotin compounds, which are organometallic compounds containing tin. The International Chemical Identifier (CAS) number for this compound is 671213-77-7. It falls under the broader category of organotin derivatives, which have been studied for their biological activities and potential therapeutic applications .
The synthesis of dichloro(2-methyl-2-phenylpropyl)phenylstannane typically involves the reaction of tin(II) chloride with the corresponding organic halide in the presence of a suitable solvent. While specific synthetic pathways may vary, common methods include:
Technical details regarding specific reaction conditions—such as temperature, pressure, and solvent choice—are critical for optimizing yield and purity during synthesis .
The molecular structure of dichloro(2-methyl-2-phenylpropyl)phenylstannane reveals its unique configuration:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 399.9 g/mol |
IUPAC Name | dichloro-(2-methyl-2-phenylpropyl)-phenylstannane |
InChI | InChI=1S/C16H18Cl2Sn/c1-10(2,3)9-7-5-4-6-8-9;1-5/h4-8H,1H2,2-3H3;1-5H;2*1H/q;;;;+2/p-2 |
Canonical SMILES | CC(C)(CSn(Cl)Cl)C2=CC=CC=C2 |
This structure indicates potential for specific interactions due to the presence of multiple functional groups .
Dichloro(2-methyl-2-phenylpropyl)phenylstannane participates in various chemical reactions typical of organotin compounds:
These reactions highlight the compound's versatility in synthetic organic chemistry as well as its biological implications .
The mechanism of action for dichloro(2-methyl-2-phenylpropyl)phenylstannane involves its interaction with cellular components:
This mechanism underlines its potential application in therapeutic contexts, particularly in cancer treatment .
Dichloro(2-methyl-2-phenylpropyl)phenylstannane is typically characterized by:
Property | Value |
---|---|
Boiling Point | Not specifically listed |
Melting Point | Not specifically listed |
Solubility | Soluble in organic solvents |
These properties are critical for determining its behavior in various applications and reactions .
Dichloro(2-methyl-2-phenylpropyl)phenylstannane has several scientific uses:
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8
CAS No.: 14680-51-4